molecular formula C17H27N3O2 B3810214 N-(1-cycloheptyl-3-piperidinyl)-4-methyl-1,3-oxazole-5-carboxamide

N-(1-cycloheptyl-3-piperidinyl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B3810214
M. Wt: 305.4 g/mol
InChI Key: HQGUXRJRQWWGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cycloheptyl-3-piperidinyl)-4-methyl-1,3-oxazole-5-carboxamide, also known as CPP-115, is a compound that has been studied for its potential therapeutic use in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a positive effect on neurological disorders.

Mechanism of Action

N-(1-cycloheptyl-3-piperidinyl)-4-methyl-1,3-oxazole-5-carboxamide is a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound leads to increased levels of GABA in the brain, which can have a positive effect on neurological disorders.
Biochemical and physiological effects:
Increased GABA levels in the brain can lead to reduced excitability and increased inhibition of neuronal activity. This can have a positive effect on neurological disorders such as epilepsy and anxiety, which are characterized by excessive neuronal activity. This compound has also been shown to reduce the rewarding effects of drugs of abuse, which can help in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cycloheptyl-3-piperidinyl)-4-methyl-1,3-oxazole-5-carboxamide is its potent inhibition of GABA transaminase, which can lead to increased GABA levels in the brain. This can be useful in studying the effects of GABA on neurological disorders. However, one limitation of this compound is its potential toxicity, as inhibition of GABA transaminase can lead to increased levels of other neurotransmitters such as glutamate, which can be toxic to neurons.

Future Directions

Further research is needed to fully understand the potential therapeutic uses of N-(1-cycloheptyl-3-piperidinyl)-4-methyl-1,3-oxazole-5-carboxamide in neurological disorders. One future direction is to study the effects of this compound on specific subtypes of GABA receptors, as different subtypes may have different effects on neurological disorders. Another future direction is to study the long-term effects of this compound on brain function and behavior, as chronic inhibition of GABA transaminase may have unintended consequences. Finally, further research is needed to develop more potent and selective inhibitors of GABA transaminase, which may have fewer side effects than this compound.

Scientific Research Applications

N-(1-cycloheptyl-3-piperidinyl)-4-methyl-1,3-oxazole-5-carboxamide has been studied for its potential therapeutic use in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can lead to a reduction in seizures and anxiety-like behavior. This compound has also been studied for its potential use in treating addiction, as increased GABA levels can reduce the rewarding effects of drugs of abuse.

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-16(22-12-18-13)17(21)19-14-7-6-10-20(11-14)15-8-4-2-3-5-9-15/h12,14-15H,2-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGUXRJRQWWGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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